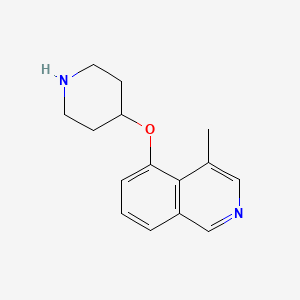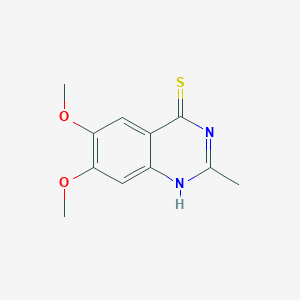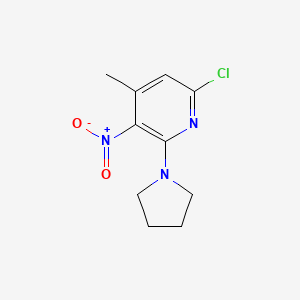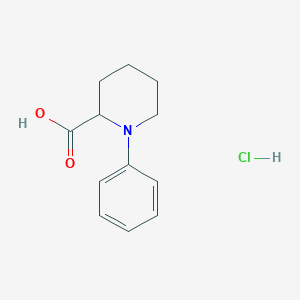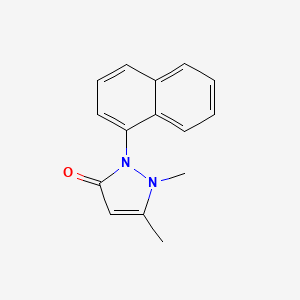
1-methyl-4-phenylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-phenylquinolin-2(1H)-one is a heterocyclic compound with a quinoline backbone. It is known for its potential applications in medicinal chemistry, particularly in the development of anti-cancer agents. The compound’s structure consists of a quinoline ring substituted with a methyl group at the 1-position and a phenyl group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-phenylquinolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aryl methyl ketone in the presence of a base. The reaction conditions often include heating the mixture in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Aplicaciones Científicas De Investigación
1-methyl-4-phenylquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, particularly cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-methyl-4-phenylquinolin-2(1H)-one in biological systems involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects. It may also interact with DNA, causing disruption of DNA synthesis and function.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound of 1-methyl-4-phenylquinolin-2(1H)-one, known for its anti-malarial properties.
4-phenylquinoline: Similar structure but lacks the methyl group at the 1-position.
1-methylquinoline: Similar structure but lacks the phenyl group at the 4-position.
Uniqueness
This compound is unique due to the presence of both the methyl and phenyl groups, which can enhance its biological activity and specificity. This dual substitution pattern can lead to improved pharmacokinetic properties and increased potency in medicinal applications.
Propiedades
Número CAS |
5139-04-8 |
|---|---|
Fórmula molecular |
C16H13NO |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
1-methyl-4-phenylquinolin-2-one |
InChI |
InChI=1S/C16H13NO/c1-17-15-10-6-5-9-13(15)14(11-16(17)18)12-7-3-2-4-8-12/h2-11H,1H3 |
Clave InChI |
QFSAWBIUJQQETK-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=CC1=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[indene-2,3'-piperidin]-1(3H)-one hydrochloride](/img/structure/B11870549.png)

